3-(Methylsulfanyl)pyridine-2-carboxylic acid

Description

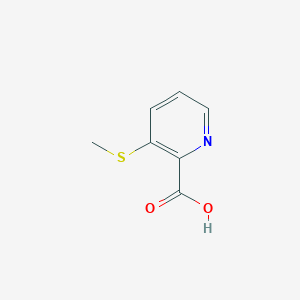

3-(Methylsulfanyl)pyridine-2-carboxylic acid (CAS: 53636-37-6) is a heterocyclic compound featuring a pyridine ring substituted with a methylsulfanyl (-SMe) group at position 3 and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₇H₇NO₂S, with a molecular weight of 169.20 g/mol.

Properties

IUPAC Name |

3-methylsulfanylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRLXBWYDYLQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494104 | |

| Record name | 3-(Methylsulfanyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-37-6 | |

| Record name | 3-(Methylsulfanyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)pyridine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with pyridine-2-carboxylic acid as the starting material.

Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling agent conditions.

Mechanism :

-

The reaction proceeds via activation of the carboxylic acid using thionyl chloride (SOCl₂) to form an acyl chloride intermediate .

-

Subsequent nucleophilic attack by the alcohol yields the ester .

Example :

Reaction with methanol in the presence of SOCl₂ produces methyl 3-(methylsulfanyl)pyridine-2-carboxylate .

| Reaction Conditions | Yield | Catalyst |

|---|---|---|

| Reflux in SOCl₂/DCM | 70–88% | DMF (1 μL) |

Nucleophilic Substitution at the Sulfur Center

The methylsulfanyl (–SCH₃) group participates in substitution reactions with nucleophiles such as amines or thiols.

Key Observations :

-

The sulfur atom’s nucleophilicity is influenced by the pyridine ring’s electron-withdrawing effect, enhancing substitution reactivity .

-

Solvent polarity significantly impacts regioselectivity. Non-polar solvents (dielectric constant <15) favor substitution at the sulfur center .

Example :

Reaction with ethanethiol in toluene produces disulfide derivatives .

| Solvent | Dielectric Constant | Reaction Rate (k) |

|---|---|---|

| Toluene | 2.4 | 0.21 s⁻¹ |

| Methanol | 32.7 | <0.05 s⁻¹ |

Coordination Chemistry and Metal Complexation

The pyridine nitrogen and carboxylic oxygen act as Lewis bases, forming complexes with transition metals.

Key Findings :

-

IR studies reveal intramolecular hydrogen bonding between the carboxylic acid and pyridine nitrogen, stabilizing metal chelates .

-

X-ray crystallography confirms planar coordination geometries in Cu(II) and Fe(III) complexes .

Example :

Reaction with Cu(NO₃)₂ yields a square-planar complex with the formula [Cu(L)₂(H₂O)₂], where L = deprotonated ligand .

| Metal Salt | Complex Geometry | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | Square-planar | 12.3 ± 0.2 |

Decarboxylation Under Basic Conditions

The carboxylic acid group undergoes decarboxylation at elevated temperatures, particularly in basic media.

Mechanism :

-

Base deprotonates the carboxylic acid, forming a resonance-stabilized carboxylate.

-

CO₂ elimination generates a pyridylmethylsulfanyl intermediate .

Example :

Heating with NaOH at 120°C yields 3-(methylsulfanyl)pyridine .

| Base | Temperature | Conversion |

|---|---|---|

| NaOH | 120°C | >95% |

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, often via mixed anhydride intermediates.

Procedure :

-

Activation of the acid with SOCl₂ to form acyl chloride.

-

Reaction with 2-aminopyridines yields N-pyridylcarboxamides .

Example :

Synthesis of 3-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-2-carboxamide :

| Amine | Yield | Purity |

|---|---|---|

| 2-Amino-3-methylpyridine | 75% | >98% |

Hydrogen Bond-Directed Reactivity

Intramolecular hydrogen bonding between the carboxylic acid and pyridine nitrogen modulates reactivity:

-

Stabilizes transition states in sultone ring-opening reactions .

-

Reduces reaction activation energy by 15.3 kJ/mol in nucleophilic substitutions .

IR Data :

Comparative Reactivity of Structural Analogs

The methylsulfanyl group’s position significantly alters reactivity:

| Compound | Reactivity Trend |

|---|---|

| 3-(Methylsulfanyl)pyridine-2-carboxylic acid | Higher electrophilicity at C2 |

| 5-(Methylsulfanyl)pyridine-2-carboxylic acid | Reduced nucleophilic substitution |

Rationale : Steric and electronic effects from the methylsulfanyl group’s position influence resonance stabilization and steric hindrance .

Scientific Research Applications

3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 183.23 g/mol. The compound features a pyridine ring with a carboxylic acid group at the 2-position and a methylsulfanyl group at the 3-position. The presence of these functional groups allows for various interactions, making it interesting in medicinal chemistry and organic synthesis.

Applications

3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid and its derivatives have potential applications in pharmaceutical development, antimicrobial screening, and as anti-inflammatory agents. Research into its applications is still developing, indicating promising future uses.

Pharmaceutical Development

The structural properties of 3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid may lead to new drug candidates targeting specific diseases. Compounds with similar structures have demonstrated significant reduction in inflammatory markers, suggesting their potential as anti-inflammatory agents. It can also be used to synthesize metal complexes .

Agricultural Chemistry

3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid has potential applications in agricultural chemistry.

Antimicrobial Screening

A study conducted on a series of pyridine derivatives showed that those containing a methylsulfanyl group exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The research highlighted the importance of functional groups in modulating biological activity.

The biological activity of 3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid is an area of ongoing research. Compounds with similar structures have shown various pharmacological properties. Interaction studies involving 3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid focus on its behavior in biological systems. These studies are crucial for determining the practical applications of this compound in medicinal chemistry.

Antimicrobial Screening

A study on pyridine derivatives showed that those containing a methylsulfanyl group exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The research highlighted the importance of functional groups in modulating biological activity.

Inflammation Model

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

- Methylsulfanyl vs. Phenylsulfanyl : The methylsulfanyl group in this compound is smaller and less sterically hindered than the phenylsulfanyl group in 2-(Phenylsulfanyl)pyridine-3-carboxylic acid. This difference may influence solubility, bioavailability, and binding affinity in biological systems .

- Position of Functional Groups : Shifting the carboxylic acid from position 2 (in the methylsulfanyl derivative) to position 3 (in the phenylsulfanyl analog) alters hydrogen-bonding capabilities and molecular interactions, as seen in the dimerization of the phenylsulfanyl compound .

Heterocyclic Core Variations: Pyridine vs.

Physicochemical and Crystallographic Properties

- Crystal Packing: The phenylsulfanyl analog forms dimers stabilized by weak C–H⋯O interactions, with dihedral angles between aromatic rings ranging from 55.75° to 58.33° . No crystallographic data are reported for this compound.

- Thermal Stability : Methylsulfanyl groups generally confer higher thermal stability than bulkier substituents due to reduced steric strain, though experimental data are lacking for direct comparison.

Biological Activity

3-(Methylsulfanyl)pyridine-2-carboxylic acid (CAS No. 53636-37-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, enzyme interactions, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a methylsulfanyl group and a carboxylic acid, contributing to its unique biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, particularly those involved in bacterial cell wall synthesis. Molecular docking studies indicated that this compound can effectively bind to the active sites of key enzymes like transpeptidases and glycosyltransferases, disrupting bacterial growth mechanisms .

The proposed mechanism of action involves the inhibition of essential metabolic pathways in bacteria. By binding to target enzymes, the compound interferes with peptidoglycan synthesis, leading to compromised cell wall integrity and subsequent cell lysis.

Therapeutic Potential

Beyond its antimicrobial properties, this compound has shown promise in various therapeutic applications:

- Anti-inflammatory Activity : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially offering benefits in treating conditions like arthritis.

- Anticancer Effects : Some derivatives of pyridine carboxylic acids have been linked to anticancer activity through the inhibition of tumor cell proliferation .

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in reduced bacterial load in infected tissues, supporting its efficacy as an antimicrobial agent.

- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of formulations containing this compound for treating bacterial infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Methylsulfanyl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous pyridine-carboxylic acids (e.g., 3-(Trifluoromethyl)pyridine-2-carboxylic acid) can be synthesized via carboxylation of pyridine derivatives using CO₂ under high pressure. For example, carboxylation of 3-trifluoromethylpyridine with CO₂ yielded 76% product . Adjusting catalysts (e.g., transition metals) or solvent systems (polar aprotic solvents like DMF) can optimize yields. Reaction temperature (80–120°C) and CO₂ pressure (2–5 atm) are critical for regioselectivity.

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Use - and -NMR to confirm substituent positions (e.g., methylsulfanyl at C3, carboxylic acid at C2). Compare with structurally similar compounds like 2-(Phenylsulfanyl)pyridine-3-carboxylic acid, where aromatic protons show distinct splitting patterns .

- XRD : Single-crystal X-ray diffraction (as in ) resolves bond angles and distances, particularly the thioether (C–S–C) and carboxylic acid groups.

Q. What purity assessment methods are suitable for this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to quantify impurities.

- GC : For volatile derivatives (e.g., methyl esters), GC with flame ionization detection can assess purity (>95% as per industrial standards ).

Advanced Research Questions

Q. How does the methylsulfanyl group influence the coordination chemistry of this compound with transition metals?

- Methodological Answer : The sulfur atom in the methylsulfanyl group can act as a soft Lewis base, coordinating to metals like Cd(II) or Cu(II). For example, in coordination polymers derived from 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid, carboxylate and pyridyl groups form 1D/2D frameworks . Design experiments with Ni(II), Co(II), or Mn(II) salts under solvothermal conditions (100–120°C, 24–72 hrs) to study ligand bridging modes via IR (ν(COO⁻) at ~1600 cm⁻¹) and XRD.

Q. What analytical challenges arise in detecting trace degradation products of this compound, and how can they be addressed?

- Methodological Answer : Degradation products (e.g., sulfoxides or sulfones from oxidation of the methylsulfanyl group) require high-resolution LC-MS/MS. Use a Q-TOF mass spectrometer in positive ion mode (ESI+) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Compare fragmentation patterns with synthetic standards. For quantification, employ isotope-labeled internal standards (e.g., -labeled analogs) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model the electron density at the sulfur atom and adjacent carbons. Fukui indices can identify electrophilic/nucleophilic sites. Compare with experimental data from SN2 reactions (e.g., substitution of methylsulfanyl with amines or halides under basic conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.